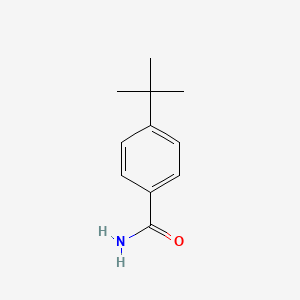

4-Tert-butylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPMBJSGYWWHAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022295 | |

| Record name | p-(tert-Butyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56108-12-4 | |

| Record name | p-(tert-Butyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056108124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(tert-Butyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(TERT-BUTYL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-(TERT-BUTYL)BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E7907Z6BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Tert-butylbenzamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Tert-butylbenzamide is an organic compound with significant interest in various chemical and pharmaceutical research areas. Its unique structural features, particularly the presence of a bulky tert-butyl group on the aromatic ring, impart distinct physical and chemical properties that make it a valuable intermediate in organic synthesis and a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characterization of this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. The incorporation of the tert-butyl group influences its solubility and thermal properties. It is generally soluble in organic solvents such as ethanol, ether, and ketones, but insoluble in water.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO | [1][2] |

| Molecular Weight | 177.24 g/mol | [1][2] |

| Melting Point | 171-175 °C | [3] |

| Boiling Point | 293.2 ± 19.0 °C (Predicted) | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in ethanol, ether, ketones; Insoluble in water | [1] |

Chemical Structure and Synthesis

The structure of this compound consists of a benzene ring substituted with a tert-butyl group at the para position (position 4) and a primary amide group. The presence of the sterically demanding tert-butyl group can influence the reactivity of the aromatic ring and the amide functionality.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the acylation of ammonia or an amine with 4-tert-butylbenzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Tert-butylbenzoyl Chloride

This protocol is adapted from established methods for the synthesis of N-substituted benzamides.[4]

Materials:

-

4-Tert-butylbenzoyl chloride

-

Ammonia (aqueous solution, e.g., 28%) or tert-butylamine

-

Dichloromethane (CH₂Cl₂) or a similar aprotic solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 3 N

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 4-tert-butylbenzoyl chloride in dichloromethane.

-

Amine Addition: Cool the solution to 0 °C. Slowly add a stoichiometric excess of concentrated aqueous ammonia or tert-butylamine to the stirred solution. The reaction is exothermic, so maintain the temperature at 0-5 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Filter the reaction mixture to remove any precipitated ammonium chloride.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 3 N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as diethyl ether, to yield white crystals of this compound.[4]

-

Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the amide protons, and the protons of the tert-butyl group.

-

Aromatic Protons (Ar-H): Typically appear as two doublets in the range of δ 7.5-7.8 ppm, characteristic of a para-substituted benzene ring.

-

Amide Protons (NH₂): A broad singlet is expected for the two amide protons. Its chemical shift can vary depending on the solvent and concentration.

-

Tert-butyl Protons (C(CH₃)₃): A sharp singlet integrating to nine protons is observed around δ 1.3 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): The amide carbonyl carbon typically resonates in the range of δ 165-170 ppm.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon attached to the tert-butyl group and the carbon attached to the amide group will have different chemical shifts from the other two aromatic carbons.

-

Tert-butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons.

IR (Infrared) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the functional groups present.

-

N-H Stretch: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide N-H bonds.

-

C=O Stretch (Amide I band): A strong absorption band typically appears in the range of 1630-1690 cm⁻¹.

-

N-H Bend (Amide II band): An absorption band is usually observed around 1590-1650 cm⁻¹.

-

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound (177.24).

-

Fragmentation: Common fragmentation pathways for N-alkylbenzamides include cleavage of the C-N bond and fragmentation of the alkyl group. For this compound, a prominent fragment would be expected from the loss of a methyl group from the tert-butyl substituent.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, benzamide derivatives as a class are known to exhibit a wide range of pharmacological activities.[5] Many of these activities stem from their ability to interact with various enzymes and receptors.

One of the well-established mechanisms of action for some benzamide derivatives is the antagonism of dopamine D2-like receptors (D2, D3, and D4).[6] This interaction is the basis for the use of certain benzamides as antipsychotic and antiemetic agents. Blockade of these G protein-coupled receptors can lead to the modulation of downstream signaling pathways, such as the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6]

Another area of active research is the role of benzamide derivatives as enzyme inhibitors. For instance, some benzamides have been shown to inhibit histone deacetylases (HDACs), which are being explored as targets for cancer therapy.[6]

The following diagram illustrates a generalized signaling pathway that could be modulated by a benzamide derivative acting as a dopamine D2 receptor antagonist.

Caption: Generalized Dopamine D2 Receptor Antagonism by a Benzamide Derivative.

Conclusion

This compound is a versatile chemical compound with well-defined chemical and physical properties. Its synthesis is readily achievable through standard organic chemistry techniques. The structural and spectral data presented in this guide provide a solid foundation for its identification and characterization. While direct biological data for this compound is not extensively documented, the broader class of benzamide derivatives shows significant promise in drug development, particularly as receptor antagonists and enzyme inhibitors. Further research into the specific biological activities of this compound and its analogues is warranted to explore its full therapeutic potential.

References

4-Tert-butylbenzamide CAS number and physical constants

An In-depth Technical Guide to 4-Tert-butylbenzamide

This technical guide provides a comprehensive overview of this compound, a valuable intermediate in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, experimental protocols for its synthesis, and key analytical techniques for its characterization.

Chemical Identity and Physical Properties

This compound is an organic compound with the chemical formula C₁₁H₁₅NO. It is structurally characterized by a benzamide group substituted with a tert-butyl group at the para position of the benzene ring.

CAS Number: 56108-12-4[1][2][3][4]

The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO | [1][2][4][5] |

| Molecular Weight | 177.24 g/mol | [2][5] |

| Appearance | Colorless or light yellow crystalline powder | [5] |

| Melting Point | 145-148 °C, 170 °C, 171-175 °C | [5][6] |

| Boiling Point | 293.2 ± 19.0 °C (Predicted) | [5][6] |

| Density | 1.013 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in ethanol, ether, and ketone; Insoluble in water | [5] |

| Flash Point | 131.1 °C | [5] |

| Vapor Pressure | 0.00175 mmHg at 25°C | [5] |

| Refractive Index | 1.524 | [5] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of 4-tert-butylbenzoyl chloride with ammonia.[5] The following protocol is a generalized procedure based on analogous amide synthesis reactions.

Materials:

-

4-tert-butylbenzoyl chloride

-

Ammonia (aqueous solution, e.g., 28-30%)

-

Dichloromethane (or another suitable organic solvent)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Reaction flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, and filtration apparatus.

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 4-tert-butylbenzoyl chloride in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Ammonia: Slowly add an excess of concentrated aqueous ammonia solution to the stirred solution of 4-tert-butylbenzoyl chloride via a dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain a crystalline solid.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:

-

Melting Point Determination: Compare the melting point of the purified product with the literature values.

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches of the amide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Analytical Characterization Workflow

This diagram outlines the typical analytical workflow for the characterization of synthesized this compound.

Caption: Analytical workflow for the characterization of this compound.

References

- 1. How to synthesis of 4-AMINO-N-(TERT-BUTYL)BENZAMIDE CAS 93483-71-7 by N-(tert-butyl)-4-nitrobenzamide [lookchem.com]

- 2. N,4-di-tert-butylbenzamide | Benchchem [benchchem.com]

- 3. N-tert-Butyl-4-aminobenzamide | C11H16N2O | CID 4126408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. prepchem.com [prepchem.com]

- 6. 4-AMINO-N-(TERT-BUTYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Solubility of 4-Tert-butylbenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 4-tert-butylbenzamide, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing detailed experimental protocols to enable researchers to determine the solubility of this compound in their laboratories. The methodologies described herein are standard, robust, and widely applicable for characterizing the solubility of solid organic compounds.

Introduction to this compound

This compound is a white to light yellow crystalline powder with the chemical formula C₁₁H₁₅NO.[1] It is recognized for its utility as a light stabilizer and as an intermediate in pharmaceutical synthesis.[1] A foundational understanding of its solubility in various organic solvents is crucial for its application in synthesis, purification, formulation, and as a potential active pharmaceutical ingredient (API). Qualitative assessments indicate that this compound is soluble in organic solvents such as ethanol, ether, and ketones, while it is insoluble in water.[1]

Quantitative Solubility Data

A thorough review of scientific databases and literature reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. For the benefit of researchers, the following table is provided as a template to be populated with experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Method Used |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., UV-Vis Spectroscopy |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Isopropanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., UV-Vis Spectroscopy |

Experimental Protocols for Solubility Determination

To empower researchers to generate the critical data outlined in Table 1, two widely accepted methods for determining the solubility of a solid in a liquid are detailed below: the gravimetric method and the UV-Vis spectroscopic method.

The gravimetric, or shake-flask, method is a reliable technique for determining the equilibrium solubility of a compound. It involves creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment:

-

This compound (pure solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with screw caps

-

Oven or vacuum oven

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

Sample Withdrawal: Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a pre-weighed, airtight syringe fitted with a filter that is compatible with the solvent. This step should be performed quickly to minimize temperature fluctuations and solvent evaporation.

-

Solvent Evaporation: Transfer the collected supernatant to a pre-weighed container. Evaporate the solvent completely using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Mass Determination: Once the solvent is fully evaporated, reweigh the container with the dried solute. The difference in mass corresponds to the amount of this compound that was dissolved in the withdrawn volume/mass of the solvent.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 g solvent or mol/L).

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is often faster than the gravimetric method but requires the development of a calibration curve.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

All materials listed for the gravimetric method

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a serial dilution of the stock solution to create a series of standard solutions of known, decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) of this compound.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution and Sampling: Follow steps 1-4 of the gravimetric method to prepare a saturated solution and withdraw a filtered aliquot of the supernatant.

-

Dilution of the Saturated Solution: Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λ_max.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Back-calculate to find the concentration of the original saturated solution, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric method.

Caption: Gravimetric method workflow for solubility determination.

This guide provides the necessary framework for researchers to systematically determine the solubility of this compound in various organic solvents. The generation of such data is a critical step in advancing the research and development of this compound for its intended applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Tert-butylbenzamide

This guide provides a comprehensive overview of the melting and boiling point data for 4-tert-butylbenzamide, tailored for researchers, scientists, and professionals in drug development. It includes a detailed presentation of physical constants, experimental protocols for their determination, and a workflow visualization to support laboratory practices.

Physicochemical Data of this compound

This compound is a white to light yellow crystalline powder.[1] The accurate determination of its melting and boiling points is crucial for its identification, purity assessment, and application in various chemical syntheses.

Table 1: Melting and Boiling Point of this compound

| Physical Property | Value |

| Melting Point | 169.5-175.5 °C[2] |

| Boiling Point | 293.2 ± 19.0 °C (Predicted)[1][3] |

Note: Variations in reported melting points (ranging from 145°C to 175.5°C) can be attributed to the purity of the sample and the methodology used for determination.[1][2]

Experimental Protocols for Determination of Physical Constants

The following are generalized yet detailed protocols for determining the melting and boiling points of a solid compound like this compound.

1. Melting Point Determination (Capillary Method)

This method is widely used for its accuracy and the small amount of sample required.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device) or a Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating medium (e.g., silicone oil for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.[4]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[5][6]

-

Apparatus Setup:

-

Digital Apparatus: The packed capillary tube is inserted into the sample holder of the melting point apparatus.[7]

-

Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is then immersed in the heating oil within the Thiele tube.[8]

-

-

Heating and Observation:

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to about 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

2. Boiling Point Determination (Capillary Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted to apply this method to the resulting liquid.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with silicone oil or an aluminum block)[9]

-

Stand and clamp

Procedure:

-

Sample Preparation: A few milliliters of the molten this compound are placed into a small test tube.[10]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.[11]

-

Apparatus Assembly: The test tube is attached to a thermometer, and the assembly is immersed in a heating bath.[10]

-

Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.[8]

-

Observation and Data Recording: The heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8][11] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the melting point of this compound using a capillary method.

Caption: Workflow for Melting Point Determination.

References

- 1. chembk.com [chembk.com]

- 2. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound CAS#: 56108-12-4 [m.chemicalbook.com]

- 4. davjalandhar.com [davjalandhar.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. byjus.com [byjus.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Tert-butylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-tert-butylbenzamide. This document is intended to serve as a core reference for researchers and professionals involved in chemical synthesis, structural elucidation, and drug development. The information presented herein includes tabulated spectral data, detailed experimental protocols, and visual representations of the molecular structure and its NMR signal assignments.

Molecular Structure and NMR Assignments

This compound is an aromatic amide with a distinct substitution pattern that gives rise to a characteristic NMR spectrum. The presence of a tert-butyl group and an amide functionality on a benzene ring results in a well-resolved set of signals in both ¹H and ¹³C NMR spectroscopy. A clear understanding of the correlation between the molecular structure and the spectral data is crucial for accurate interpretation.

Below is a diagram illustrating the molecular structure of this compound with atom numbering for NMR signal correlation.

Caption: Molecular structure of this compound with atom numbering.

Quantitative ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the amide protons, and the protons of the tert-butyl group. The chemical shifts, multiplicities, coupling constants (J), and integration values are summarized in the table below.

| Proton Assignment | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration |

| H-2, H-6 | ~7.75 | Doublet (d) | ~8.5 | 2H |

| H-3, H-5 | ~7.45 | Doublet (d) | ~8.5 | 2H |

| -NH₂ | ~5.8 - 6.2 | Broad Singlet (br s) | - | 2H |

| -C(CH₃)₃ | ~1.33 | Singlet (s) | - | 9H |

Note: The chemical shift of the amide protons (-NH₂) can be variable and is dependent on factors such as solvent and concentration.

Quantitative ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts for each carbon atom in this compound are detailed in the following table.

| Carbon Assignment | Chemical Shift (δ) / ppm |

| C=O | ~168.5 |

| C-4 | ~155.0 |

| C-1 | ~131.5 |

| C-2, C-6 | ~127.5 |

| C-3, C-5 | ~125.0 |

| -C (CH₃)₃ | ~35.0 |

| -C(C H₃)₃ | ~31.0 |

Experimental Protocol for NMR Analysis

The following is a representative experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Use a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for labile protons like those of the amide group.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

4.2. NMR Spectrometer Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence.

-

Number of Scans: Typically 16 to 64 scans are sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Spectral Width: A spectral width of approximately 12-15 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended for quantitative analysis.

-

Spectral Width: A spectral width of approximately 200-220 ppm.

-

4.3. Data Processing

The acquired Free Induction Decay (FID) should be processed with appropriate Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. The spectra should be referenced to the internal standard (TMS at 0 ppm).

Logical Relationships in NMR Data Interpretation

The interpretation of the NMR spectra of this compound involves understanding the logical connections between the different signals and the molecular structure. The following diagram illustrates the workflow for spectral analysis and structural confirmation.

Caption: Workflow for NMR spectral analysis and structure confirmation.

This guide provides the essential ¹H and ¹³C NMR spectral data and a standardized protocol for the analysis of this compound. Adherence to these guidelines will facilitate accurate and reproducible structural characterization, which is fundamental in the fields of chemical research and pharmaceutical development.

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4-Tert-butylbenzamide

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-tert-butylbenzamide. Tailored for researchers, scientists, and professionals in drug development, this document details the experimental protocols for sample analysis, presents a thorough interpretation of the spectral data, and outlines the logical workflow for structural characterization using FT-IR spectroscopy.

Introduction to this compound and FT-IR Spectroscopy

This compound is an organic compound featuring a benzamide core substituted with a tert-butyl group at the para position. Its molecular structure contains several key functional groups, including a secondary amide, a 1,4-disubstituted aromatic ring, and aliphatic C-H bonds within the tert-butyl group.

FT-IR spectroscopy is a powerful and rapid analytical technique used to identify functional groups and elucidate the structure of molecules. The method relies on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their characteristic vibrational modes. This absorption pattern generates a unique spectral fingerprint, providing invaluable information about the molecular composition.

Experimental Protocols for FT-IR Analysis

The acquisition of a high-quality FT-IR spectrum for a solid sample like this compound requires meticulous sample preparation. Below are detailed methodologies for two common techniques: the Potassium Bromide (KBr) Pellet method and the Attenuated Total Reflectance (ATR) method.

Method 1: Potassium Bromide (KBr) Pellet Technique

This traditional transmission method involves embedding the solid sample within a matrix of KBr, which is transparent in the mid-IR region.[1]

-

Sample Preparation:

-

Finely grind approximately 1-2 mg of this compound using an agate mortar and pestle to reduce the particle size to a fine powder (typically 1-2 microns).[2][3]

-

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder to the mortar.[3] The sample concentration in KBr should be between 0.2% and 1%.[2]

-

Thoroughly mix the sample and KBr by gentle grinding to ensure a homogenous mixture.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press (typically 7-10 tons) to form a thin, transparent, or translucent pellet.[3]

-

-

Spectral Acquisition:

-

Place the KBr pellet into the sample holder within the FT-IR spectrometer's sample compartment.

-

Acquire a background spectrum using a blank KBr pellet to correct for atmospheric moisture, CO₂, and any scattering losses.[1]

-

Acquire the sample spectrum. Typical scan settings include a resolution of 4 cm⁻¹ over a wavenumber range of 4000-400 cm⁻¹, with 45-100 scans accumulated to improve the signal-to-noise ratio.

-

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a modern, rapid sampling technique that requires minimal to no sample preparation, making it ideal for analyzing solid powders directly.[1]

-

Sample Preparation:

-

Ensure the ATR crystal (commonly diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.[3]

-

-

Spectral Acquisition:

-

Run a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the this compound powder directly onto the ATR crystal surface, ensuring complete coverage.[3]

-

Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[3]

-

Acquire the sample spectrum using appropriate instrument settings, similar to the KBr pellet method.

-

After analysis, remove the sample and clean the crystal surface thoroughly.

-

FT-IR Spectral Data and Interpretation

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The quantitative data and vibrational assignments are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3332 | Strong, Sharp | N-H Stretching | Secondary Amide |

| 3100 - 3000 | Medium | C-H Aromatic Stretching | Aromatic Ring |

| 2960 - 2850 | Strong | C-H Aliphatic Stretching (asymmetric & symmetric) | Tert-butyl Group |

| ~1643 | Very Strong | C=O Stretching (Amide I Band) | Amide |

| ~1600, ~1500 | Medium-Weak | C=C Aromatic Ring Stretching | Aromatic Ring |

| ~1550 | Strong | N-H Bending (Amide II Band) | Amide |

| 1400 - 1350 | Medium | C-H Bending (scissoring, wagging) | Tert-butyl Group |

| ~1300 | Medium | C-N Stretching (Amide III Band) | Amide |

| 900 - 675 | Strong | C-H Out-of-Plane Bending | Aromatic Ring |

Detailed Analysis of Key Peaks:

-

N-H Stretching (~3332 cm⁻¹): The sharp, strong absorption band observed at approximately 3332 cm⁻¹ is characteristic of the N-H stretching vibration in a secondary amide.[4] Its position and sharpness indicate hydrogen bonding, which is typical for amides in the solid state.

-

C-H Stretching (3100-2850 cm⁻¹): This region contains multiple peaks. Absorptions above 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic ring.[5] The strong bands appearing just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) are due to the asymmetric and symmetric stretching of the C-H bonds within the tert-butyl group.[6]

-

Amide I Band - C=O Stretching (~1643 cm⁻¹): The most intense absorption in the spectrum typically appears around 1643 cm⁻¹ and is assigned to the C=O stretching vibration, also known as the Amide I band.[4] This is a highly characteristic and reliable indicator of the amide functional group.[5][7]

-

Amide II Band - N-H Bending (~1550 cm⁻¹): A strong band around 1550 cm⁻¹ is characteristic of the Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations.[7]

-

Aromatic C=C Stretching (~1600, ~1500 cm⁻¹): The presence of the benzene ring is confirmed by a pair of medium-intensity bands near 1600 cm⁻¹ and 1500 cm⁻¹, corresponding to C=C bond stretching vibrations within the aromatic ring.[5]

-

Aliphatic C-H Bending (~1400-1350 cm⁻¹): The deformation (bending) vibrations of the C-H bonds in the tert-butyl group's methyl components give rise to absorptions in this region.

-

Aromatic C-H Out-of-Plane Bending (900-675 cm⁻¹): Strong absorptions in this region are due to the out-of-plane bending of C-H bonds on the benzene ring. The specific pattern can help confirm the 1,4- (para) substitution pattern.

Logical Workflow for FT-IR Analysis

The process of analyzing a compound like this compound via FT-IR spectroscopy follows a structured workflow, from initial sample handling to final structural confirmation. The diagram below illustrates these logical steps.

Caption: Logical workflow for the FT-IR analysis of this compound.

Conclusion

The FT-IR spectrum of this compound provides a definitive fingerprint of its molecular structure. The presence of strong, characteristic absorption bands for the N-H stretch, the Amide I (C=O stretch), and Amide II (N-H bend) vibrations unequivocally confirms the secondary amide group. Furthermore, distinct peaks corresponding to aromatic and aliphatic C-H and C=C stretching and bending modes validate the presence of the 1,4-disubstituted benzene ring and the tert-butyl substituent. This detailed spectral analysis, supported by robust experimental protocols, serves as a critical tool for the structural verification and quality control of this compound in research and pharmaceutical development.

References

- 1. jascoinc.com [jascoinc.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. rsc.org [rsc.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Tert-butylbenzamide

For Immediate Release

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 4-tert-butylbenzamide (C₁₁H₁₅NO), a compound of interest to researchers, scientists, and professionals in drug development. This document outlines the predicted fragmentation pathways under electron ionization (EI) and provides a comprehensive experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Core Concepts in the Fragmentation of Aromatic Amides

Under electron ionization, aromatic amides typically undergo characteristic fragmentation patterns. The initial ionization event forms a molecular ion (M⁺•). A common and significant fragmentation pathway for aromatic amides is the cleavage of the amide bond (N-CO), leading to the formation of a stable benzoyl cation. This cation can then undergo further fragmentation, often by the loss of a neutral carbon monoxide (CO) molecule to produce a phenyl cation.[1] For substituted benzamides, such as this compound, fragmentation of the substituent group on the aromatic ring is also a key pathway.

Predicted Mass Spectrometry Data for this compound

While a publicly available, fully annotated mass spectrum for this compound with quantitative abundance data is not readily accessible, the fragmentation pattern can be reliably predicted based on the known fragmentation of closely related structures, such as N-tert-butylbenzamide, and general principles of mass spectrometry. The molecular weight of this compound is 177.24 g/mol .

The following table summarizes the expected major ions in the electron ionization mass spectrum of this compound. The relative intensities are hypothesized based on the fragmentation of similar aromatic amides and the stability of the resulting ions.

| m/z (Predicted) | Proposed Ion Structure | Fragmentation Pathway | Relative Intensity (Hypothesized) |

| 177 | [C₁₁H₁₅NO]⁺• | Molecular Ion | Low to Moderate |

| 162 | [C₁₀H₁₂NO]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group | High |

| 120 | [C₈H₈O]⁺• | Loss of tert-butylamine (C₄H₁₁N) via McLafferty-type rearrangement | Moderate |

| 105 | [C₇H₅O]⁺ | Cleavage of the N-tert-butyl group, forming the benzoyl cation | Moderate |

| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation | Moderate |

| 57 | [C₄H₉]⁺ | Formation of the tert-butyl cation | High |

Detailed Experimental Protocol: GC-MS Analysis

This section provides a detailed methodology for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) with an electron ionization source.

Sample Preparation

-

Solvent Selection: Dissolve the this compound standard or sample in a high-purity, volatile organic solvent such as dichloromethane or ethyl acetate.

-

Concentration: Prepare a stock solution with a concentration of approximately 1 mg/mL. From this stock, prepare a working solution of 10-50 µg/mL for analysis.

Gas Chromatography (GC) Conditions

-

GC System: Agilent 7890B GC or equivalent.

-

Column: Agilent DB-5MS UI fused-silica capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Inlet: Split/splitless injector.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

Mass Spectrometry (MS) Conditions

-

MS System: Agilent 5977A series GC-MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Acquisition Mode: Full Scan.

Visualization of Fragmentation Pathways

The logical relationships of the key fragmentation steps for this compound are illustrated in the following diagrams.

References

Unveiling the Solid State: A Technical Guide to 4-Tert-butylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Tert-butylbenzamide, a substituted aromatic amide, serves as a valuable building block in organic synthesis and drug discovery. Its molecular structure, characterized by a bulky tert-butyl group and a benzamide moiety, influences its solid-state properties, including crystal packing and intermolecular interactions. Understanding the crystal structure of this compound is paramount for predicting its physical properties, such as solubility and melting point, and for designing new derivatives with tailored characteristics. This technical guide provides a summary of the available data on this compound, with a focus on its structural and physical properties, alongside a detailed experimental protocol for its synthesis.

Physicochemical Properties

While a definitive single-crystal X-ray diffraction structure for this compound is not publicly available in crystallographic databases, its general physical and chemical properties have been reported. These properties are crucial for its handling, characterization, and application in further research.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | [2] |

| Appearance | Colorless or light yellow crystalline powder | [1] |

| Melting Point | 145-148 °C | [1] |

| Solubility | Soluble in organic solvents like ethanol, ether, and ketone; insoluble in water. | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of p-tert-butyl benzoyl chloride with ammonia.[1] This method provides a straightforward route to obtaining the crystalline product.

Experimental Protocol: Synthesis via Ammonolysis of an Acyl Chloride

Materials:

-

p-tert-butyl benzoyl chloride

-

Ammonia (aqueous solution or gas)

-

An appropriate organic solvent (e.g., diethyl ether, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve p-tert-butyl benzoyl chloride in a suitable organic solvent in a reaction flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a stoichiometric excess of aqueous ammonia to the cooled solution with vigorous stirring. Alternatively, bubble ammonia gas through the solution.

-

Continue stirring the reaction mixture at a low temperature for a specified period to ensure complete reaction.

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with water and brine to remove any unreacted ammonia and salts.

-

Dry the organic layer over an anhydrous drying agent, such as sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure, colorless or light yellow crystals.[1]

Caption: Synthesis Workflow of this compound.

Crystal Structure and X-ray Diffraction Data

As of the latest search, a definitive, publicly accessible single-crystal X-ray diffraction (XRD) structure of this compound has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Consequently, detailed crystallographic parameters including unit cell dimensions, space group, and atomic coordinates are not available.

Similarly, experimental powder X-ray diffraction (PXRD) patterns for this compound are not readily found in the public domain. The acquisition of such data would be a valuable contribution to the scientific community, enabling phase identification, purity assessment, and further structural analysis.

Future Work: Elucidating the Crystal Structure

The determination of the crystal structure of this compound would require the following experimental steps:

-

Single Crystal Growth: High-quality single crystals are a prerequisite for single-crystal XRD analysis. This can be achieved through various techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization. The choice of solvent is critical and would need to be determined experimentally based on the solubility of the compound.[3]

-

Single-Crystal X-ray Diffraction (SC-XRD): A suitable single crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected. The resulting diffraction pattern can be used to determine the unit cell parameters, space group, and the precise arrangement of atoms within the crystal lattice.

-

Powder X-ray Diffraction (PXRD): A polycrystalline sample of this compound would be analyzed using a powder diffractometer. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), would serve as a fingerprint for the crystalline phase of the compound.

Caption: Crystal Structure Determination Workflow.

Conclusion

This compound is a readily synthesized compound with potential applications in various fields of chemical research. While its fundamental physicochemical properties are known, a detailed understanding of its solid-state structure remains an open area for investigation. The experimental protocols outlined in this guide provide a basis for the synthesis of the material, and the proposed workflow for crystallographic analysis highlights the necessary steps to fully characterize its solid state. The elucidation of the crystal structure of this compound would be a valuable addition to the structural chemistry landscape, providing insights that could guide the development of new materials and pharmaceutical agents.

References

Theoretical and Computational Deep Dive into 4-Tert-butylbenzamide: A Technical Guide for Researchers

An In-depth Exploration of the Structural, Spectroscopic, and Electronic Properties of a Versatile Benzamide Derivative with Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of the theoretical and computational studies of 4-tert-butylbenzamide, a substituted aromatic amide with growing interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its molecular characteristics, experimental protocols, and potential biological relevance.

Molecular Structure and Properties

This compound (C₁₁H₁₅NO) is a derivative of benzamide featuring a bulky tert-butyl group at the para position of the phenyl ring. This substitution significantly influences its physicochemical properties and potential biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | - |

| Molecular Weight | 177.24 g/mol | [1] |

| Melting Point | 145-148 °C | [1] |

| Appearance | Colorless or light yellow crystalline powder | [1] |

| Solubility | Soluble in ethanol, ether, and ketone; insoluble in water | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common and efficient laboratory-scale synthesis involves the reaction of 4-tert-butylbenzoyl chloride with ammonia.

Experimental Protocol: Synthesis via Acyl Chloride

Materials:

-

4-tert-butylbenzoyl chloride

-

Ammonia (aqueous solution)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ether

Procedure:

-

Dissolve 4-tert-butylbenzoyl chloride in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an aqueous solution of ammonia to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ether) to yield pure this compound.

Computational and Theoretical Studies

Computational chemistry provides valuable insights into the molecular properties of this compound, complementing experimental data and guiding further research. Density Functional Theory (DFT) is a powerful tool for these investigations.

Vibrational Spectroscopy: A Combined Experimental and Theoretical Approach

The vibrational modes of this compound can be characterized using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. DFT calculations allow for the theoretical prediction of these vibrational frequencies, aiding in the assignment of experimental spectral bands.

Table 2: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Theoretical DFT (cm⁻¹) | Assignment |

| N-H Stretch | ~3400 | - | Amide N-H stretching |

| C=O Stretch | ~1650 | - | Amide I band |

| N-H Bend | ~1620 | - | Amide II band |

| C-N Stretch | ~1400 | - | Amide III band |

| Aromatic C-H Stretch | ~3100-3000 | - | - |

| Aliphatic C-H Stretch | ~2960-2870 | - | - |

| Aromatic C=C Stretch | ~1600-1450 | - | - |

Note: Theoretical values are typically scaled to better match experimental data. The table presents approximate regions for characteristic vibrations. Detailed computational studies are required for precise theoretical values.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.

Table 3: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Ionization Potential | - |

| Electron Affinity | - |

Note: Specific energy values require dedicated DFT calculations. Generally, a larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface is color-coded, with red indicating electron-rich (negative potential) regions and blue indicating electron-poor (positive potential) regions. For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, while the amide hydrogen and aromatic protons are electron-poor.

Potential Applications in Drug Development

Benzamide derivatives are known to exhibit a wide range of biological activities. The structural features of this compound make it an interesting candidate for drug discovery, potentially targeting various receptors and enzymes.

Farnesoid X Receptor (FXR) Antagonism: A Potential Signaling Pathway

Recent studies have highlighted that derivatives of 3-(tert-butyl)-4-hydroxyphenyl benzamide can act as antagonists of the Farnesoid X Receptor (FXR)[2]. FXR is a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism[3]. Dysregulation of the FXR signaling pathway is implicated in various metabolic diseases. Antagonism of FXR is a potential therapeutic strategy for certain conditions.

Experimental Protocol: FXR Antagonist Assay

To evaluate the potential of this compound as an FXR antagonist, a cell-based reporter assay can be employed.

Materials:

-

HEK293T cells

-

Human FXR expression vector

-

Luciferase reporter construct containing an FXR response element (e.g., SHP-luc)

-

Transfection reagent

-

Cell culture medium and supplements

-

GW4064 (a known FXR agonist)

-

This compound (test compound)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with the human FXR expression vector and the SHP-luc reporter construct using a suitable transfection reagent.

-

After 24 hours, treat the cells with a fixed concentration of the FXR agonist GW4064 in the presence of varying concentrations of this compound.

-

Include appropriate controls (vehicle, agonist alone).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the percentage of inhibition of FXR activity by this compound at each concentration and determine the IC₅₀ value.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational aspects of this compound, alongside practical experimental protocols. The computational data, including vibrational analysis, HOMO-LUMO characteristics, and MEP maps, offer a fundamental understanding of its molecular properties. Furthermore, the exploration of its potential as an FXR antagonist opens avenues for its application in drug discovery for metabolic disorders. The presented methodologies and data serve as a valuable resource for researchers aiming to further investigate and utilize this promising compound.

References

- 1. irjweb.com [irjweb.com]

- 2. Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Tert-butylbenzamide from p-Tert-butylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-tert-butylbenzamide, a valuable intermediate in organic synthesis and drug discovery. The primary and most direct route to this compound is through the nucleophilic acyl substitution of p-tert-butylbenzoyl chloride with ammonia. This document details the reaction principles, a comprehensive experimental protocol, and the key characterization data for the final product.

Introduction

This compound is a substituted aromatic amide that serves as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents. Its preparation from the corresponding acyl chloride is a fundamental transformation in organic chemistry. The tert-butyl group provides steric bulk and lipophilicity, which can be advantageous in modulating the physicochemical properties of target compounds in drug development.

Reaction Principle

The synthesis of this compound from p-tert-butylbenzoyl chloride proceeds via a nucleophilic acyl substitution mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the p-tert-butylbenzoyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step by another molecule of ammonia yields the stable this compound and ammonium chloride as a byproduct. The reaction is typically rapid and exothermic.

Experimental Protocol

The following protocol is a detailed procedure for the synthesis of this compound.

Materials:

-

p-Tert-butylbenzoyl chloride

-

Concentrated aqueous ammonia (ammonium hydroxide, ~28-30%)

-

Dichloromethane (DCM) or a similar inert organic solvent

-

Deionized water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Vacuum oven

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-tert-butylbenzoyl chloride in a suitable organic solvent such as dichloromethane.

-

Cooling: Cool the flask in an ice bath to manage the exothermic nature of the reaction. This is crucial to prevent the formation of side products.

-

Addition of Ammonia: While vigorously stirring the cooled solution of p-tert-butylbenzoyl chloride, slowly add an excess of concentrated aqueous ammonia. The immediate formation of a white precipitate, which is the desired this compound, will be observed.

-

Reaction Completion: Continue stirring the reaction mixture in the ice bath for an additional 15-30 minutes after the complete addition of ammonia to ensure the reaction proceeds to completion.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with deionized water to remove the ammonium chloride byproduct and any remaining ammonia.

-

Separate the organic layer.

-

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound is typically a solid.

-

Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filtered solid with cold deionized water to remove any residual ammonium salts.

-

Dry the purified product in a vacuum oven to obtain the final this compound as a white to off-white crystalline powder.

-

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| p-Tert-butylbenzoyl chloride | C₁₁H₁₃ClO | 196.67 | Not Applicable |

| Ammonia | NH₃ | 17.03 | Not Applicable |

| This compound | C₁₁H₁₅NO | 177.24 | 170 |

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the tert-butyl protons (a singlet around 1.3 ppm), the aromatic protons (two doublets in the aromatic region), and the amide protons (a broad singlet). |

| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the aromatic carbons (including the ipso-carbon attached to the tert-butyl group and the carbonyl-bearing carbon), and the carbonyl carbon (typically in the range of 165-170 ppm). |

| IR (KBr) | Characteristic absorption bands for the N-H stretching of the primary amide (around 3300-3500 cm⁻¹), the C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule. |

Mandatory Visualizations

Reaction Pathway

Caption: Overall reaction for the synthesis of this compound.

Experimental Workflow

Reaction of p-tert-butylbenzene to form 4-Tert-butylbenzamide.

Synthesis of 4-Tert-butylbenzamide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound from a p-tert-butyl substituted benzene precursor is a multi-step process of significant interest in organic synthesis due to the prevalence of the tert-butyl group in pharmacologically active molecules and functional materials. This guide details the primary synthetic route, experimental protocols, and quantitative data for the preparation of this compound, commencing from the readily available starting material, p-tert-butyltoluene.

The most common and efficient pathway involves a two-step reaction sequence:

-

Oxidation: The methyl group of p-tert-butyltoluene is oxidized to a carboxylic acid functional group, yielding 4-tert-butylbenzoic acid.

-

Amidation: The resulting 4-tert-butylbenzoic acid is then converted to the target molecule, this compound.

This document provides a comprehensive overview of these transformations, including detailed experimental procedures and comparative data from various methodologies.

Step 1: Oxidation of p-Tert-butyltoluene to 4-Tert-butylbenzoic Acid

The conversion of p-tert-butyltoluene to 4-tert-butylbenzoic acid is a critical step, and several oxidative methods have been established. The choice of oxidant and reaction conditions significantly influences the yield, purity, and environmental impact of the synthesis. Common methods include oxidation with potassium permanganate, nitric acid, and catalytic oxidation using molecular oxygen.[1]

Quantitative Data for Oxidation Methods

| Oxidation Method | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Potassium Permanganate | KMnO4 | Water | Microwave (660W) | 0.83 | Not Specified | [1] |

| Nitric Acid | HNO3 | Water | 180 | 8 | 98.2 | [2] |

| Catalytic Oxidation | Cobalt Acetate / O2 | Acetic Acid | 90-95 | Not Specified | 87 | [2] |

| Catalytic Oxidation | Cobalt Acetate / O2 | - | 160 | 5 | 56.8 | [3] |

| Catalytic Oxidation | Co(AC)2 / H2O2 | Not Specified | Not Specified | Not Specified | 89.2 | [4] |

| Catalytic Oxidation | Cobalt naphtenate / O2 | - | 140 | 3 | Not Specified | [5] |

Experimental Protocols for Oxidation

Method 1: Nitric Acid Oxidation [2]

-

Reaction Setup: In a 500 mL autoclave, combine 26 mL (0.2 mol) of p-tert-butyltoluene, 26 mL of 68% nitric acid (0.4 mol), and 215 mL of water.

-

Reaction Execution: Seal the autoclave and initiate stirring. Heat the mixture to 180°C and maintain this temperature for 8 hours.

-

Work-up and Purification: After the reaction period, cool the autoclave with water. Collect the solid product from the bottom of the autoclave. The crude product can be further purified by recrystallization.

Method 2: Acetic Acid Catalytic Oxidation [2]

-

Reaction Setup: In a 250 mL stainless steel autoclave equipped with a mechanical stirrer, charge p-tert-butyltoluene and acetic acid in a 1:4 mass ratio. Add cobalt acetate as a catalyst at a concentration of 0.1-0.2% (w/w).

-

Reaction Execution: Heat the reaction mixture to 90-95°C and introduce oxygen.

-

Monitoring and Completion: The reaction progress can be monitored by analyzing the conversion of p-tert-butyltoluene. The reaction is considered complete when the conversion reaches 100%.

Step 2: Amidation of 4-Tert-butylbenzoic Acid to this compound

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. Several methods are available, including the direct reaction with ammonia (typically via an ammonium salt intermediate) or the use of coupling reagents to activate the carboxylic acid.[6][7][8]

General Principles of Amidation

The direct reaction of a carboxylic acid with ammonia is an acid-base reaction that forms an ammonium carboxylate salt.[8] Heating this salt drives off water to form the amide.[6][9]

Alternatively, activating agents or coupling reagents can be employed to facilitate amide bond formation under milder conditions.[7][8] These reagents react with the carboxylic acid to form a more reactive intermediate that is readily attacked by an amine.

Experimental Protocols for Amidation

Method 1: From Carboxylic Acid via Ammonium Salt [6][9]

-

Formation of Ammonium Salt: To an excess of 4-tert-butylbenzoic acid, slowly add solid ammonium carbonate until the cessation of carbon dioxide evolution. This forms ammonium 4-tert-butylbenzoate.

-

Dehydration: Heat the resulting ammonium salt to induce dehydration and form this compound. For similar reactions, heating under reflux for about 30 minutes is suggested.[9]

-

Purification: The crude amide can be purified by distillation or recrystallization.

Method 2: Using an Activating Agent (Illustrative General Procedure) [7]

Note: Specific activating agents like XtalFluor-E, [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF), or boronic acid catalysts can be used.[7]

-

Reaction Setup: In a suitable solvent, dissolve 4-tert-butylbenzoic acid.

-

Activation: Add the chosen activating agent to the solution.

-

Amine Addition: Introduce a source of ammonia (e.g., concentrated ammonia solution) to the activated carboxylic acid derivative.

-

Work-up and Purification: After the reaction is complete, the mixture is typically washed, and the organic layer is separated, dried, and concentrated. The final product is then purified, often by chromatography or recrystallization.

Visualizations

Reaction Pathway

Caption: Synthetic route from p-tert-butyltoluene to this compound.

Experimental Workflow: Oxidation and Amidation

Caption: General experimental workflow for the two-step synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. P Tert Butyltoluene Manufacturers & Suppliers [p-toluenesulfonicacid-ptbba.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Amide synthesis by acylation [organic-chemistry.org]

- 8. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthetic Routes to 4-Tert-butylbenzamide Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Tert-butylbenzamide and its derivatives represent a significant class of compounds in medicinal chemistry and materials science. The presence of the bulky tert-butyl group can enhance metabolic stability and modulate the pharmacological properties of molecules. These derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, anticancer, and antiparkinsonian effects.[1][2][3] This document provides a detailed overview of the primary synthetic routes to access these valuable compounds, complete with comparative data and step-by-step experimental protocols.

Core Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into several key strategies, primarily revolving around the formation of the central amide bond. The choice of method often depends on the availability of starting materials, desired scale, and the presence of other functional groups in the molecule. The most common approaches include acylation of an amine with a pre-activated carboxylic acid (like an acyl chloride) or in-situ activation of a carboxylic acid using coupling agents.

Visualization of Synthetic Pathways

The following diagram illustrates the principal synthetic strategies for preparing this compound derivatives, starting from common precursors.

References

Application Notes and Protocols: 4-Tert-butylbenzamide in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals